molecular formula C10H6ClNO2 B3357264 4-Hydroxy-6-quinolinecarbonyl chloride CAS No. 717871-71-1

4-Hydroxy-6-quinolinecarbonyl chloride

Cat. No. B3357264
CAS RN: 717871-71-1
M. Wt: 207.61 g/mol
InChI Key: AXTZDPMEUYBGME-UHFFFAOYSA-N
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Description

4-Hydroxy-6-quinolinecarbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.61314 .


Synthesis Analysis

The synthesis of 4-Hydroxy-6-quinolinecarbonyl chloride and its derivatives has been the subject of various research studies . For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-quinolinecarbonyl chloride consists of a quinoline scaffold, which is a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-6-quinolinecarbonyl chloride are complex and involve multiple steps . These reactions are part of the synthesis process of various derivatives of 4-Hydroxy-6-quinolinecarbonyl chloride .

Future Directions

The future directions for the research and development of 4-Hydroxy-6-quinolinecarbonyl chloride and its derivatives are promising. The compound’s privileged scaffold is being investigated for its potential in the synthesis of carboxamides and hybrid derivatives, as well as for its bioactivity . The compound’s ability to inhibit the soybean LOX indicates its potential anti-inflammatory activity .

properties

IUPAC Name

4-oxo-1H-quinoline-6-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)6-1-2-8-7(5-6)9(13)3-4-12-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTZDPMEUYBGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664937
Record name 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-quinolinecarbonyl chloride

CAS RN

717871-71-1
Record name 4-Oxo-1,4-dihydroquinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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